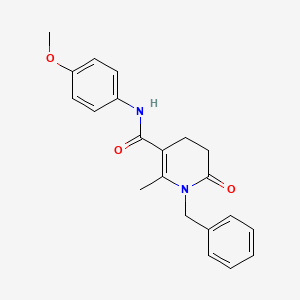
1-benzyl-N-(4-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole is a heterocyclic aromatic organic compound . This bicyclic compound consists of the fusion of benzene and imidazole . It’s considered a bioactive heterocyclic compound with a variety of biological activities .
Synthesis Analysis
Benzimidazole and its derivatives are synthesized by the condensation of o-phenylenediamine with formic acid . 2-substituted-1H-benzimidazole derivatives can be synthesized by a nucleophilic substitution reaction .Molecular Structure Analysis
Three new crystal structures of 1H-benzo[d]imidazole derivatives were determined. In the structures of these compounds, an identical system of hydrogen bonds, C(4), was observed .Chemical Reactions Analysis
Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
Benzimidazole is a white solid that appears in the form of tabular crystals .Aplicaciones Científicas De Investigación
Pharmacological Properties and Clinical Use
Metoclopramide, a chemical with a similar benzamide structure, is recognized for its effectiveness in gastro-intestinal diagnostics and treating various types of vomiting and gastro-intestinal disorders. Its ability to assist in radiological identification of lesions, facilitate duodenal intubation, and ease emergency endoscopy is notable. Additionally, it has applications in reducing post-operative vomiting and radiation sickness. Metoclopramide's effects on the absorption of other drugs highlight its pharmacokinetic interactions, demonstrating its utility in enhancing the bioavailability of certain medications. Its pharmacodynamic and pharmacokinetic profiles provide insights into its rapid action on gastro-intestinal motility and its well-absorbed and rapidly excreted nature, suggesting potential applications of related compounds in similar therapeutic areas (Pinder et al., 2012).
Chemical Variability and Complex Formation
The review of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes underlines the fascinating chemical variability and properties of these compounds. Such reviews suggest that compounds similar to "1-benzyl-N-(4-methoxyphenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxamide" could be explored for their complex formation capabilities, potentially leading to new materials with unique spectroscopic, structural, and magnetic properties, as well as biological and electrochemical activities (Boča et al., 2011).
Neuroprotective and Osteogenic Activities
Osthole, structurally related to coumarins and benzopyrones, has been investigated for its multiple pharmacological actions, including neuroprotective and osteogenic effects. These activities are associated with its modulatory effect on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels. The breadth of pharmacological actions of osthole, including immunomodulatory, anticancer, hepatoprotective, and cardiovascular protective activities, provides a framework for exploring the therapeutic potential of related compounds in neuroprotection, bone health, and beyond (Zhang et al., 2015).
Atmospheric Reactivity and Environmental Impact
The atmospheric reactivity of methoxyphenols, derived from lignin pyrolysis and structurally related to benzyl-N-(4-methoxyphenyl) compounds, emphasizes the environmental implications of these compounds. The degradation pathways, kinetics, and secondary organic aerosol (SOA) formation potential highlight the environmental persistence and reactivity of such compounds. This review suggests avenues for future research into the degradation behaviors and environmental impacts of similar compounds, underscoring the need for understanding their ecological and atmospheric reactivity (Liu et al., 2022).
Mecanismo De Acción
The mechanism of action of benzimidazole derivatives against Gram-positive and Gram-negative bacteria is not yet clearly understood . The biological activity against these two groups of bacteria could be different due to their cell wall structure differences and thus the difference in permeability .
Direcciones Futuras
Benzimidazole is a promising category of bioactive heterocyclic compound that exhibits a wide variety of biological activities in the medicinal field . The increase in antimicrobial resistance to existing drugs necessitates the search for new molecules for the treatment of bacterial infections . Therefore, researchers are interested in synthesizing new molecules of the benzimidazole nucleus which have immense potential to be investigated for newer therapeutic possibilities .
Propiedades
IUPAC Name |
1-benzyl-N-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydropyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-15-19(21(25)22-17-8-10-18(26-2)11-9-17)12-13-20(24)23(15)14-16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCYRSZZZXQDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC(=O)N1CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2882054.png)
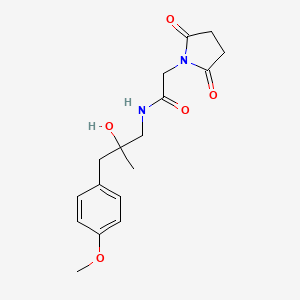
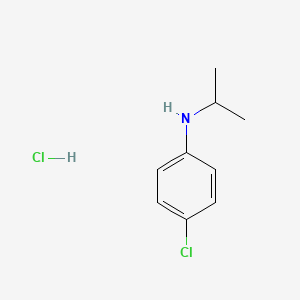
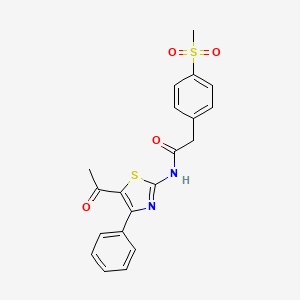
![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide](/img/structure/B2882060.png)


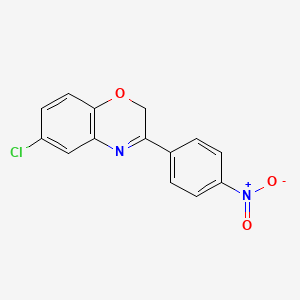
![1-[(3-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2882066.png)
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2882067.png)
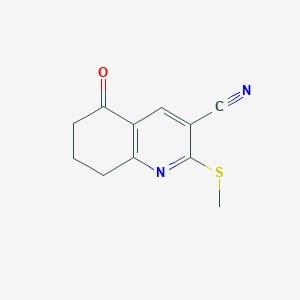
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2882070.png)

![5-Amino-2-(5-isopropylbenzo[d]oxazol-2-yl)phenol](/img/structure/B2882072.png)